

An In-depth Technical Guide to the Physical and Chemical Properties of Imatinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MSBN

Cat. No.: B10854429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Imatinib, a cornerstone in targeted cancer therapy. The information herein is intended to support research, development, and clinical application of this pivotal tyrosine kinase inhibitor.

Physicochemical Properties

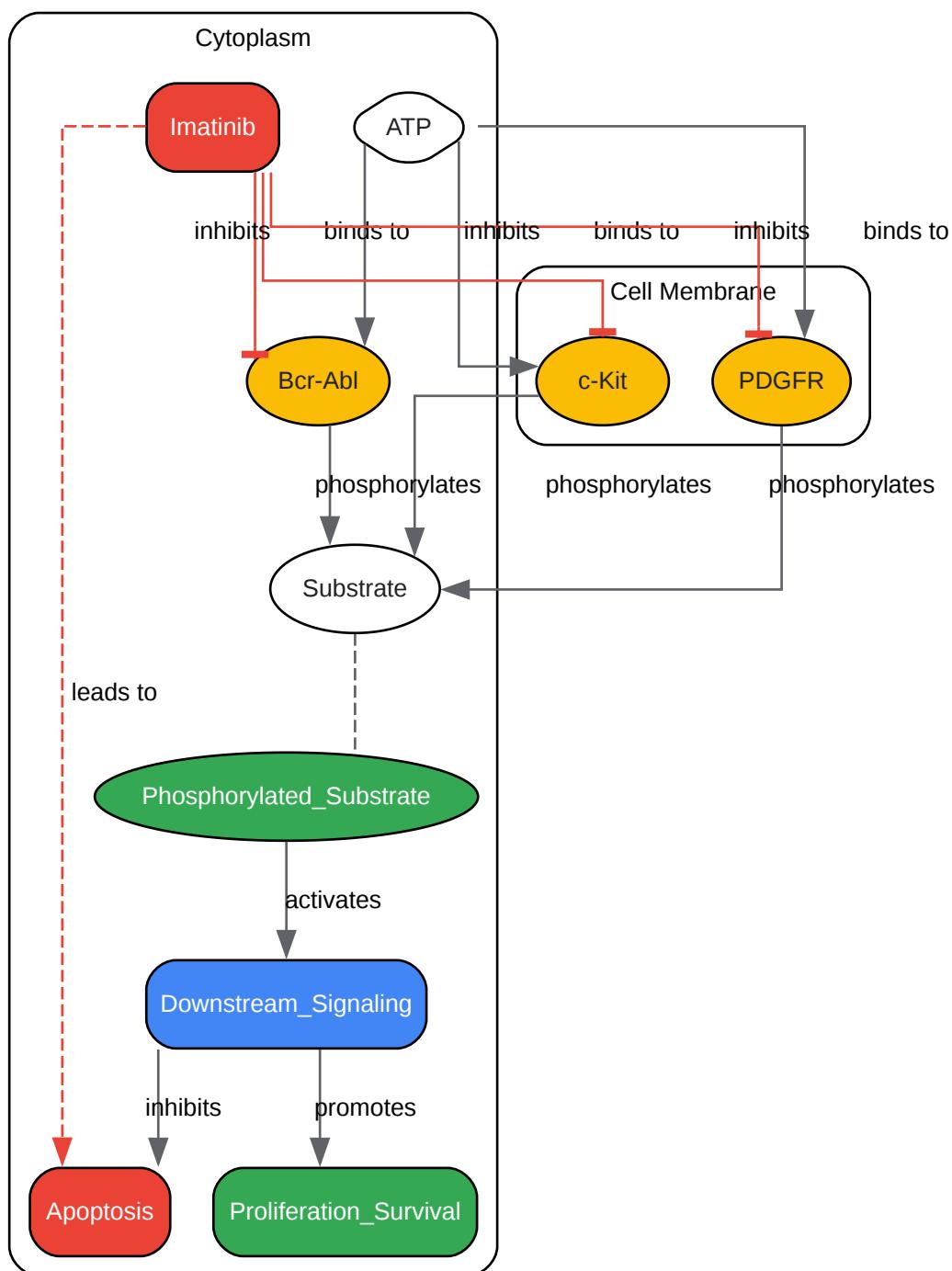
Imatinib is a synthetic 2-phenylaminopyrimidine derivative. It is most commonly used as its mesylate salt, which enhances its solubility and allows for oral administration.

Chemical Identity

Property	Value
IUPAC Name	4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
CAS Number	152459-95-5 (Imatinib base) 220127-57-1 (Imatinib mesylate)
Chemical Formula	C ₂₉ H ₃₁ N ₇ O (Imatinib base) C ₃₀ H ₃₅ N ₇ O ₄ S (Imatinib mesylate)
Molecular Weight	493.60 g/mol (Imatinib base) 589.71 g/mol (Imatinib mesylate)

Physical Properties

Property	Value
Appearance	White to off-white to brownish or yellowish tinged crystalline powder. [1]
Melting Point	211-213°C (Imatinib base). [2]
α-form: 226°C; β-form: 217°C (Imatinib mesylate). [1] [2]	
pKa	pKa1: 8.07, pKa2: 3.73, pKa3: 2.56, pKa4: 1.52. [2]
LogP	3.


Solubility Profile

The solubility of Imatinib is pH-dependent, with significantly higher solubility in acidic conditions.

Solvent/Condition	Solubility
Water (pH < 5.5)	Very soluble.
Water (pH 7.4)	49 mg/L. [2]
PBS (pH 7.2)	~2 mg/mL. [3]
DMSO	14 - 100 mg/mL.
Dimethyl Formamide (DMF)	10 mg/mL. [3]
Ethanol	0.2 mg/mL. [3]
Methanol	Soluble.

Mechanism of Action and Signaling Pathways

Imatinib functions as a potent and selective inhibitor of several tyrosine kinases. It competitively binds to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates. This action blocks the signaling cascades that drive cellular proliferation and survival in certain cancers.[\[1\]](#)[\[4\]](#) The primary targets of Imatinib include the Bcr-Abl fusion protein, c-Kit, and the platelet-derived growth factor receptor (PDGF-R).[\[1\]](#)[\[4\]](#)

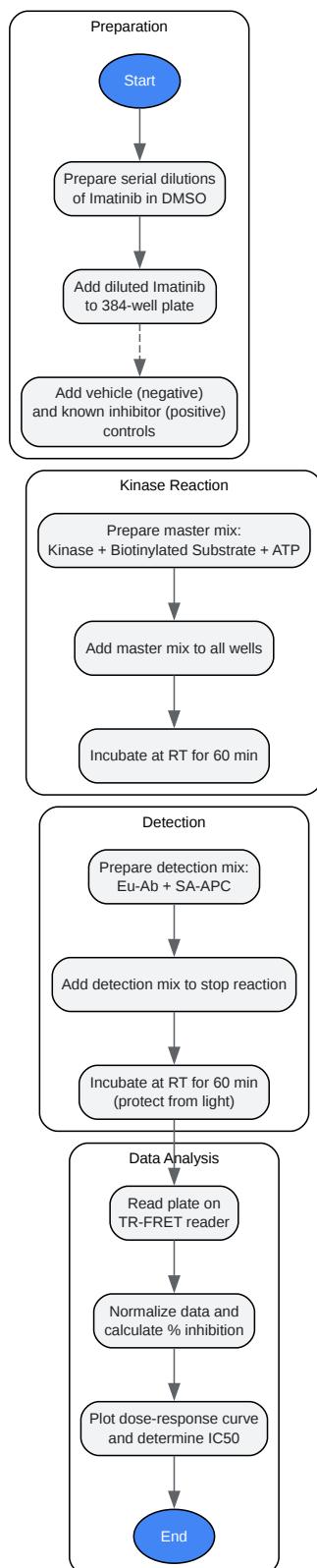
[Click to download full resolution via product page](#)

Imatinib's Mechanism of Action.

Experimental Protocols

Equilibrium Solubility Determination

This protocol outlines the isothermal shake-flask method for determining the equilibrium solubility of Imatinib.


- Preparation: Add an excess amount of Imatinib mesylate to a known volume of the desired solvent (e.g., PBS pH 7.2, organic solvents) in a sealed, inert container.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
- Quantification: Determine the concentration of Imatinib in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibitory potency of Imatinib against a target kinase.

- Compound Preparation: Prepare a serial dilution of Imatinib in an appropriate solvent (e.g., DMSO).
- Assay Plate Preparation: Add the diluted Imatinib or control (vehicle or known inhibitor) to the wells of a 384-well assay plate.
- Kinase Reaction Initiation: Add a master mix containing the recombinant kinase (e.g., Bcr-Abl), a biotinylated peptide substrate, and ATP to each well to initiate the reaction. The final ATP concentration should be near the K_m for the specific kinase.
- Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
- Reaction Termination and Detection: Stop the reaction by adding a detection mix containing a Europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

- Data Acquisition: After another incubation period (e.g., 60 minutes) protected from light, read the plate on a TR-FRET enabled plate reader.
- Data Analysis: Normalize the data and plot the percent inhibition against the logarithm of the Imatinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

[Click to download full resolution via product page](#)

Workflow for TR-FRET Kinase Inhibition Assay.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of Imatinib on a cancer cell line (e.g., K562, which is Bcr-Abl positive).

- Cell Culture: Culture the selected cell line in the appropriate medium and conditions.
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of Imatinib concentrations for a specified duration (e.g., 72 hours). Include a vehicle control.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., acidified isopropanol or SDS solution) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the Imatinib concentration to determine the IC_{50} value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Imatinib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10854429#compound-name-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com